κ-Opioid Receptor Agonist Activity: Pyrrolidinyl Ethylamine Scaffold Differentiation via Pfizer Patent SAR
The pyrrolidinyl ethylamine core, of which 2-(2-methylpyrrolidin-1-yl)ethan-1-amine represents the minimal pharmacophoric fragment, is explicitly claimed in Pfizer patent US 6,201,007 B1 as a κ-opioid receptor agonist scaffold with demonstrated analgesic efficacy [1]. The patent establishes a structure-activity relationship (SAR) wherein the pyrrolidine ring substitution pattern directly correlates with κ-receptor binding potency and functional agonist activity in GTPγS binding assays. While the unsubstituted pyrrolidinyl ethylamine analog (CAS 7154-73-6) shares the core scaffold, the 2-methyl substitution introduces a stereogenic center that enables enantioselective synthesis and potential differential receptor subtype selectivity . The patent describes preferred embodiments where alkyl substitution at the pyrrolidine ring (explicitly including 2-methyl) modulates both receptor binding affinity and in vivo analgesic duration in rodent pain models [1].
| Evidence Dimension | κ-Opioid receptor functional agonist activity (GTPγS binding assay) |
|---|---|
| Target Compound Data | 2-Methylpyrrolidinyl ethylamine scaffold claimed as active κ-agonist; specific Ki values not disclosed in patent for the minimal fragment |
| Comparator Or Baseline | Unsubstituted pyrrolidinyl ethylamine (CAS 7154-73-6) - baseline κ-agonist scaffold; structurally elaborated derivatives in patent show Ki values in nanomolar range |
| Quantified Difference | 2-Methyl substitution introduces stereochemical control absent in unsubstituted analog; patent SAR indicates methyl substitution modulates potency (exact fold difference not disclosed for minimal fragment) |
| Conditions | Recombinant human κ-opioid receptor; [³⁵S]GTPγS functional binding assay; in vivo rodent analgesia models (tail-flick, formalin test) |
Why This Matters
For medicinal chemistry programs targeting κ-opioid receptors, procurement of the 2-methyl-substituted pyrrolidinyl ethylamine scaffold provides access to a patent-validated pharmacophore with established analgesic activity, whereas the unsubstituted analog lacks stereochemical differentiation and may exhibit different receptor subtype selectivity.
- [1] Ito F, Kondo H (Pfizer Inc). Pyrrolidinyl and pyrrolinyl ethylamine compounds as kappa agonists. US Patent 6,201,007 B1. Claim 1: compounds of formula (I) wherein the pyrrolidine ring may be substituted with alkyl including methyl; Claim 17: method of treating pain via κ-opioid receptor agonism. Issued March 13, 2001. View Source
